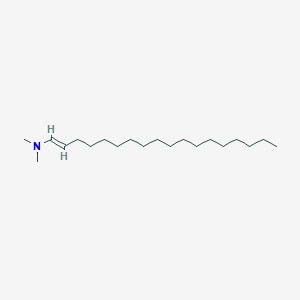
(E)-N,N-dimethyloctadec-1-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyloctadecenylamine: is an organic compound with the molecular formula C20H41N . It is also known by its IUPAC name, N,N-dimethyloctadecenylamine . This compound is a mono-constituent substance and is primarily used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethyloctadecenylamine can be synthesized through the reaction of octadecenylamine with dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically involves heating the reactants in a solvent such as toluene or xylene at elevated temperatures (around 100-150°C) for several hours .
Industrial Production Methods: In industrial settings, N,N-Dimethyloctadecenylamine is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyloctadecenylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as or to form corresponding oxides.
Reduction: It can be reduced using reducing agents like to form primary amines.
Substitution: N,N-Dimethyloctadecenylamine can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Primary amines.
Substitution: Substituted amines.
Scientific Research Applications
N,N-Dimethyloctadecenylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions and as a component in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of N,N-Dimethyloctadecenylamine involves its interaction with cell membranes and proteins. It can disrupt the lipid bilayer of cell membranes, leading to increased permeability and potential cell lysis. Additionally, it can interact with proteins, altering their structure and function .
Comparison with Similar Compounds
- N,N-Dimethyloctadecylamine
- N,N-Dimethyloleylamine
- Octadecen-1-amine, N,N-dimethyl
Comparison: N,N-Dimethyloctadecenylamine is unique due to its specific structure and properties. Compared to similar compounds, it has a distinct double bond in the octadecenyl chain, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where specific interactions with cell membranes or proteins are required .
Properties
Molecular Formula |
C20H41N |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
(E)-N,N-dimethyloctadec-1-en-1-amine |
InChI |
InChI=1S/C20H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3/h19-20H,4-18H2,1-3H3/b20-19+ |
InChI Key |
HPKDERDMYRXMGT-FMQUCBEESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC/C=C/N(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



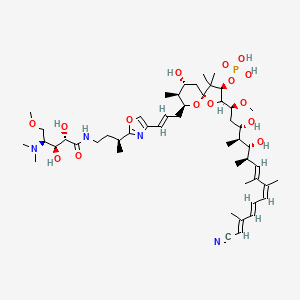
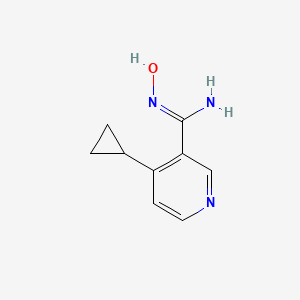
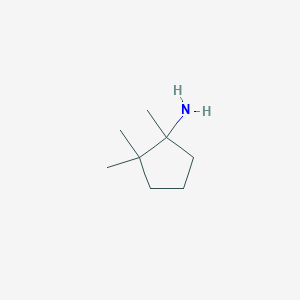
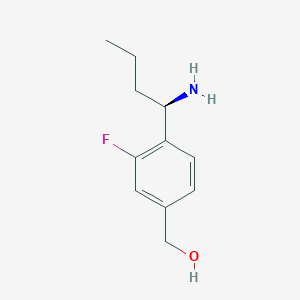

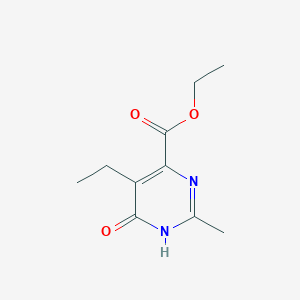
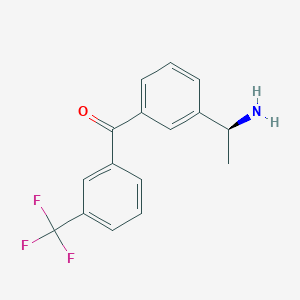
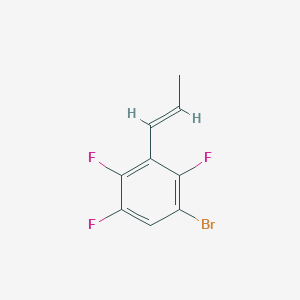

![7-Methyltetrahydroimidazo[1,5-A]pyrazine-1,3(2H,5H)-dione](/img/structure/B13120681.png)
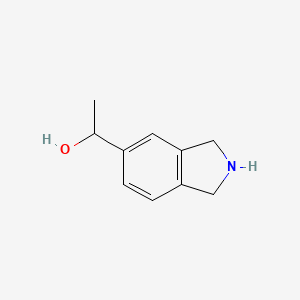

![6-Amino-1,4-diaza-bicyclo[3.2.1]octane-4-carboxylicacidtert-butylester](/img/structure/B13120708.png)
